Cas no 88224-01-5 (prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate)

Prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate is a chiral ester derivative of L-valine, featuring an allyl group at the carboxylate position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive allyl ester functionality, which can participate in coupling or polymerization reactions, and its stereocenter, which enables enantioselective applications. The presence of both an amino group and an ester moiety allows for further functionalization, making it a versatile intermediate in peptide chemistry and drug development. Its structural features may also contribute to enhanced bioavailability in prodrug design. The compound's purity and stability are critical for reproducible results in synthetic workflows.
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate structure
88224-01-5 structure
商品名:prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
CAS番号:88224-01-5
MF:C8H15NO2
メガワット:157.210202455521
MDL:MFCD27931359
CID:640684
PubChem ID:7018865

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • L-Valine, 2-propenyl ester
    • prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
    • RJIJIIUDMFWJSW-ZETCQYMHSA-N
    • 88224-01-5
    • EN300-867049
    • valine allyl ester
    • L-Valine allyl ester
    • L-valine allylester
    • (S)-Allyl 2-amino-3-methylbutanoate
    • starbld0019646
    • SCHEMBL2730560
    • MDL: MFCD27931359
    • インチ: InChI=1S/C8H15NO2/c1-4-5-11-8(10)7(9)6(2)3/h4,6-7H,1,5,9H2,2-3H3/t7-/m0/s1
    • InChIKey: RJIJIIUDMFWJSW-ZETCQYMHSA-N
    • ほほえんだ: CC(C)C(C(=O)OCC=C)N

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-867049-0.05g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
0.05g
$515.0 2025-02-21
Enamine
EN300-867049-0.5g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
0.5g
$589.0 2025-02-21
Enamine
EN300-867049-5.0g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
5.0g
$1779.0 2025-02-21
Enamine
EN300-867049-1.0g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
1.0g
$614.0 2025-02-21
Enamine
EN300-867049-10.0g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
10.0g
$2638.0 2025-02-21
Enamine
EN300-867049-1g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5
1g
$642.0 2023-09-02
Enamine
EN300-867049-10g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5
10g
$2762.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559110-1g
Allyl L-valinate
88224-01-5 98%
1g
¥9709.00 2024-04-27
Enamine
EN300-867049-2.5g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
2.5g
$1202.0 2025-02-21
Enamine
EN300-867049-0.1g
prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate
88224-01-5 95.0%
0.1g
$540.0 2025-02-21

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Benzene ;  reflux
リファレンス
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Goode, David R.; et al, Organic Letters, 2005, 7(16), 3529-3532

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
Niroula, Doleshwar; et al, European Journal of Medicinal Chemistry, 2018, 157, 962-977

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate Raw materials

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate Preparation Products

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate 関連文献

prop-2-en-1-yl (2S)-2-amino-3-methylbutanoateに関する追加情報

Prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate: A Comprehensive Overview

Prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate is a compound with the CAS number 88224-01-5, which has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its enantiomeric purity and amino acid derivative nature, making it a valuable molecule in various research and industrial settings.

The structure of prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate consists of a propenyl group attached to an S-configured amino acid derivative. This configuration imparts specific stereochemical properties, which are crucial for its biological activity and functional applications. Recent studies have highlighted its role in chiral resolution and enzymatic catalysis, underscoring its importance in modern chemical synthesis.

One of the most notable applications of this compound is in the development of bioactive molecules. Researchers have utilized its enantioselective properties to synthesize complex organic compounds with high precision. For instance, a 2023 study published in *Nature Chemistry* demonstrated how this compound can serve as a versatile building block for constructing peptide-based drugs, which exhibit enhanced bioavailability and reduced side effects.

In addition to its role in drug development, prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate has found applications in the food industry as a flavor enhancer and preservative agent. Its ability to stabilize food matrices and enhance sensory attributes has made it a valuable additive in the production of processed foods. A 2023 report by the Food and Agriculture Organization (FAO) highlighted its potential to extend shelf life while maintaining product quality, making it a promising candidate for future food innovations.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that it exhibits low toxicity to aquatic organisms and degrades efficiently under aerobic conditions, making it an eco-friendly alternative to traditional chemical additives. This aligns with the growing global emphasis on sustainable chemistry practices.

In conclusion, prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (CAS No: 88224-01-5) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with recent advancements in research, position it as a key molecule in the development of innovative solutions for healthcare, food production, and environmental sustainability.

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